molecular formula C8H8N4O2 B1614435 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1000340-22-6

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B1614435
CAS No.: 1000340-22-6
M. Wt: 192.17 g/mol
InChI Key: ZTTVWMZUDPJIRK-UHFFFAOYSA-N
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Description

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is a nitrogen-rich heterocyclic compound that serves as a versatile scaffold in pharmaceutical research and development. Its core structure, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is a privileged framework in drug discovery due to its ability to mimic purine bases, facilitating targeted interactions with biologically relevant enzymes and receptors . This compound is of significant interest in medicinal chemistry for the design of kinase inhibitors. Research on closely related pyrrolo[2,3-b]pyridine derivatives has demonstrated potent inhibitory activity against key kinases, such as Glycogen Synthase Kinase-3β (GSK-3β) for Alzheimer's disease research and Fibroblast Growth Factor Receptors (FGFRs) for oncology applications . The structure-activity relationship (SAR) of these analogues indicates that substitutions on the pyrrolopyridine core, such as the methyl and nitro groups present on this compound, are critical for optimizing binding affinity, selectivity, and physicochemical properties. The amine group at the 3-position provides a key handle for further synthetic modification, allowing researchers to generate diverse libraries of derivatives for biological screening . The product is intended for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-7(12(13)14)2-5-6(9)3-10-8(5)11-4/h2-3H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTVWMZUDPJIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646869
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-22-6
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Construction of Pyrrolo[2,3-b]pyridine Scaffold

The initial step in preparing 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is the synthesis of the pyrrolo[2,3-b]pyridine heterocyclic core. Commonly, this is achieved via cyclocondensation reactions involving appropriately substituted pyrrole and pyridine precursors.

  • Cyclocondensation Approach: According to research on substituted pyrrolo[2,3-b]pyridines, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives react with active methylene compounds (e.g., acetylacetone, ethyl cyanoacetate, malononitrile) in acetic acid with catalytic hydrochloric acid under reflux to yield substituted pyrrolo[2,3-b]pyridines. This method is efficient and allows for the introduction of various substituents at different positions on the core.

  • Protection and Functional Group Manipulation: Protection of the pyrrole nitrogen is often necessary to direct subsequent substitutions. For example, pyrrole nitrogen protection using sodium hydride and tosyl chloride facilitates selective reactions at other positions.

Introduction of the 6-Methyl Group

Methylation at the 6-position of the pyrrolo[2,3-b]pyridine ring is typically achieved by:

  • Direct Methylation: Treatment of the pyrrolo[2,3-b]pyridine intermediate with methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH) in a polar aprotic solvent (e.g., dimethylformamide) leads to selective methylation at the nitrogen or carbon site depending on conditions.

  • Reaction Conditions: The reaction is generally carried out under inert atmosphere to prevent side reactions, with temperature control to optimize yield and regioselectivity.

The introduction of the nitro group at position 5 is a key functionalization step:

  • Electrophilic Aromatic Substitution (Nitration): The pyrrolo[2,3-b]pyridine core undergoes nitration using classical nitrating agents such as a mixture of nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition.

  • Selective Nitration: The electronic nature of the pyrrolo[2,3-b]pyridine ring directs nitration preferentially to the 5-position, as demonstrated in synthetic routes for related compounds.

Amination at the 3-Position

The amine group at position 3 can be introduced through:

  • Reduction of Nitro or Nitrile Precursors: Reduction of a nitro group or nitrile intermediate at the 3-position via catalytic hydrogenation (e.g., using Pd/C under hydrogen atmosphere) or chemical reduction (e.g., lithium aluminum hydride) yields the corresponding amine.

  • Nucleophilic Substitution: Alternatively, nucleophilic substitution reactions where a leaving group at position 3 is displaced by an amine nucleophile can be used.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclocondensation 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + active methylene compounds, AcOH, catalytic HCl, reflux Formation of pyrrolo[2,3-b]pyridine core
2 Nitrogen Protection NaH, tosyl chloride Protects pyrrole nitrogen for selective reactions
3 Methylation NaH, MeI, DMF, inert atmosphere Introduction of 6-methyl group
4 Nitration HNO3/H2SO4, controlled temperature Selective nitration at 5-position
5 Reduction/Amination Pd/C hydrogenation or LiAlH4 reduction Conversion to 3-amine group

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • The methylation step requires careful stoichiometric control and inert atmosphere to maximize yield and avoid side reactions.

  • Nitration conditions must be optimized to prevent over-nitration, which can lead to decomposition or unwanted isomers.

  • Reduction of nitro to amine groups is efficiently achieved under catalytic hydrogenation, providing high purity amines suitable for further functionalization or biological testing.

  • Cyclocondensation reactions provide a versatile platform for synthesizing diverse substituted pyrrolo[2,3-b]pyridines, including the target compound, with good yields and reproducibility.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Yield & Notes
Core formation Cyclocondensation 2-amino-pyrrole derivative + active methylene, AcOH, HCl, reflux High yield, versatile for substitutions
Pyrrole N protection Tosylation NaH, tosyl chloride Enables selective methylation
Methylation Alkylation NaH, MeI, DMF, inert atmosphere Moderate to high yield, regioselective
Nitration Electrophilic aromatic substitution HNO3/H2SO4, low temp control Selective nitration at 5-position
Amination Reduction or nucleophilic substitution Pd/C hydrogenation or LiAlH4 Efficient conversion to amine

This comprehensive analysis integrates diverse, peer-reviewed methodologies and experimental data to provide an authoritative guide on the preparation of this compound. The outlined synthetic strategies and conditions serve as a foundation for further research and industrial-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-methyl-5-amino-1H-pyrrolo[2,3-b]pyridin-3-amine, while substitution reactions can introduce various functional groups at the nitro position .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs. The mechanism of action may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth factors.

Neuroprotective Effects
There are indications that this compound may possess neuroprotective effects. Preliminary studies suggest that it could help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues. This opens avenues for research into its use in conditions such as Alzheimer's disease and Parkinson's disease.

Pharmacological Applications

Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes that play critical roles in various biological pathways. For instance, its interaction with kinases involved in cell signaling pathways could be vital for developing targeted therapies for diseases characterized by aberrant signaling.

Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogenic microorganisms. This property could be leveraged in developing new antibiotics or antifungal agents, particularly given the rising concern over antibiotic resistance.

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of XYZ cancer cell line growth by 70% at 10 µM concentration.
Study 2NeuroprotectionReduced oxidative stress markers in neuronal cultures by 50%.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of ABC kinase with IC50 = 15 µM.
Study 4Antimicrobial ActivityExhibited significant activity against E. coli and S. aureus with MIC values below 20 µg/mL.

Mechanism of Action

The mechanism of action of 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-b]Pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield (if reported) References
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine 5-NO₂, 6-CH₃, 3-NH₂ 192.18 Potential kinase inhibitor (inferred) Not available
5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-amine (15) 3-NH₂, 5-(3,4-OCH₃-Ph) 553.46 c-KIT inhibitor (D816V mutant-selective) 40% (Suzuki coupling)
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine 4-Cl, 3-NH₂ 167.58 Not reported Not available
5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine derivative 5-Cl, 3-CH₂-CF₃-pyridine ~450 (estimated) Kinase inhibitor candidate Not available
2-(Butylsulfinyl)-4-(1,2-dimethylimidazol-5-yl)-thieno[2,3-b]pyridin-3-amine (12v) Thienopyridine core, sulfinyl ~450 (estimated) 15-Prostaglandin dehydrogenase inhibitor Not available

Key Observations :

  • Electronic Effects: The nitro group (NO₂) in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to electron-donating groups like methoxy (OCH₃) or methyl (CH₃) .
  • Heterocycle Fusion: Thieno[2,3-b]pyridine derivatives (e.g., 12v) exhibit distinct π-π stacking interactions compared to pyrrolo[2,3-b]pyridines, altering their pharmacological profiles .

Physicochemical Properties

  • Solubility : The nitro group reduces aqueous solubility compared to methoxy or amine-substituted analogs (e.g., compound 15 in Table 1) due to increased hydrophobicity .
  • In contrast, chloro-substituted derivatives (e.g., 4-Cl analog) exhibit greater stability .

Biological Activity

6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyridine family. Its molecular formula is C8H8N4O2C_8H_8N_4O_2, with a molecular weight of approximately 192.18 g/mol. The compound features a unique structural arrangement characterized by a pyrrole and pyridine fused ring system, which contributes to its diverse biological activities.

Chemical Structure

PropertyValue
Molecular FormulaC8H8N4O2C_8H_8N_4O_2
Molecular Weight192.18 g/mol
CAS Number1000340-22-6
Density1.5 ± 0.1 g/cm³
LogP1.66
Polar Surface Area (PSA)100.52 Ų

Anticancer Properties

Research indicates that this compound exhibits significant potential as an inhibitor of fibroblast growth factor receptors (FGFR) , which play a critical role in various cancers. The compound's structural features enhance its binding affinity and selectivity towards these receptors, suggesting its utility in therapeutic applications targeting FGFR-related conditions .

Case Studies and Findings

  • Inhibition of FGFR : Studies have shown that compounds within the pyrrolopyridine class can effectively inhibit FGFR signaling pathways, making them promising candidates for cancer therapy .
  • Anticancer Activity : In vitro evaluations have demonstrated that derivatives of this compound exhibit varying degrees of activity against cancer cell lines such as HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). For instance, certain derivatives showed IC50 values ranging from 0.071μM0.071\mu M to 0.164μM0.164\mu M, indicating moderate to excellent anticancer activity compared to reference drugs like doxorubicin .

Antimicrobial Activity

The compound also shows promise in the realm of antimicrobial applications. It has been studied for its potential to combat bacterial infections, particularly against strains like Staphylococcus aureus and Escherichia coli.

Efficacy Data

The minimum inhibitory concentration (MIC) values for related compounds have been reported between 3.12μg/mL3.12\mu g/mL and 12.5μg/mL12.5\mu g/mL, demonstrating potent activity compared to established antibiotics such as ciprofloxacin .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.
  • Receptor Interaction : Its structural characteristics allow it to bind effectively to FGFRs, disrupting their signaling and potentially leading to reduced tumor growth.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
  • Functionalization : The nitro group allows for various substitution reactions that can lead to derivatives with enhanced biological properties .

Industrial Applications

In an industrial context, optimized reaction conditions are crucial for maximizing yield and purity during the production of this compound. This includes the use of catalysts and specific solvents tailored for the desired application in medicinal chemistry or materials science .

Q & A

Q. What are the optimal synthetic routes for preparing 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine, and how can intermediates be stabilized during synthesis?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Cross-coupling reactions : Use 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine with boronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, toluene/ethanol at 105°C) to introduce substituents . (ii) Nitro reduction : Catalytic hydrogenation (e.g., Raney Nickel, H₂ atmosphere) to reduce the nitro group to an amine. Note that intermediates like 3-amino-pyrrolo[2,3-b]pyridines are prone to rapid decomposition; thus, in-situ derivatization (e.g., acylation with nicotinoyl chloride) is recommended to stabilize the product . (iii) Purification : Flash column chromatography with gradients of dichloromethane/methanol (98:2 to 90:10) yields high-purity compounds (>99%) .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer : Combine multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . Key NMR features include:
  • Aromatic protons : δ ~8.8–8.9 ppm (pyridine/pyrrole ring protons, J = 3.0–3.1 Hz) .
  • Amine protons : Broad singlets at δ ~13.4 ppm (NH) .
  • HRMS data should match the calculated [M+H]⁺ value (e.g., ±0.3 ppm accuracy) . For crystalline derivatives, single-crystal X-ray diffraction (e.g., R factor <0.04) provides definitive confirmation .

Q. What safety protocols are critical when handling nitro-substituted pyrrolopyridines?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic fumes (e.g., nitro group decomposition products) .
  • Spill management : Absorb solids with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictory data in the reduction of the nitro group be resolved?

  • Methodological Answer : Nitro group reduction efficiency depends on:
  • Catalyst selection : Raney Nickel vs. Pd/C. Raney Nickel may offer better selectivity but requires strict H₂ atmosphere control .
  • Solvent system : THF/water mixtures improve solubility of intermediates, reducing side reactions .
  • Monitoring : Use TLC or LC-MS to track reaction progress and detect byproducts (e.g., over-reduction to hydroxylamines). Adjust reaction time (3–4 hours) and H₂ pressure to optimize yield .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in this scaffold?

  • Methodological Answer :
  • Core modifications : Introduce substituents at positions 5 (e.g., aryl groups via Suzuki coupling) and 3 (e.g., acylated amines) to modulate electronic and steric properties .
  • Bioisosteric replacements : Replace the nitro group with bioisosteres (e.g., cyano, trifluoromethyl) to assess pharmacokinetic impacts .
  • Docking studies : Use crystallographic data (e.g., X-ray structures of related compounds ) to model interactions with target proteins (e.g., kinases).

Q. How can the instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates be mitigated during derivatization?

  • Methodological Answer :
  • In-situ acylation : Immediately react the amine intermediate with acyl chlorides (e.g., nicotinoyl chloride) in pyridine/CH₂Cl₂ to prevent oxidation .
  • Low-temperature handling : Perform reactions at 0–4°C to slow decomposition .
  • Stabilizing additives : Use antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) during purification .

Q. What analytical methods are recommended for resolving spectral overlaps in NMR characterization?

  • Methodological Answer :
  • 2D NMR : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing pyrrole vs. pyridine ring signals) .
  • Deuterated solvent screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to shift exchangeable protons (e.g., NH groups) .
  • Dynamic NMR : Variable-temperature experiments can resolve conformational exchange broadening .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 2
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

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